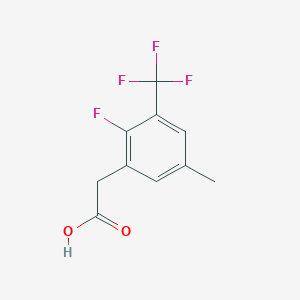

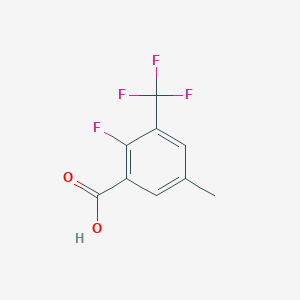

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid

Vue d'ensemble

Description

2-Fluoro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H5F3O2 . It features a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzoic acid ring. The compound is a member of the class of fluorinated building blocks and is used in various synthetic applications .

Synthesis Analysis

The synthesis of 2-Fluoro-5-(trifluoromethyl)benzoic acid involves introducing the fluorine and trifluoromethyl substituents onto the benzoic acid scaffold. While specific synthetic routes may vary, one common method is the direct fluorination of a suitable precursor using reagents such as fluorine gas (F2) or fluorinating agents . The trifluoromethyl group can be introduced through various methods, including nucleophilic substitution or radical reactions. Detailed synthetic procedures are documented in the literature .

Molecular Structure Analysis

- Trifluoromethyl (CF3) at the 5-position The compound’s IUPAC name reflects these substituents. The molecular weight of the compound is approximately 208.11 g/mol .

Chemical Reactions Analysis

- Redox reactions : The fluorine substituent may participate in redox processes. Specific reaction pathways and mechanisms depend on reaction conditions and other reactants .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

1. Structure-Metabolism Relationships

An extensive set of computed molecular properties of substituted benzoic acids, including 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid, was used to study their metabolism in rats. This research helps in understanding the relationship between the chemical structure of these compounds and their metabolic pathways, focusing on glucuronidation and glycine conjugation reactions (Ghauri et al., 1992).

2. Directed Lithiation

Research on the directed lithiation of unprotected benzoic acids, including those with fluoro and trifluoromethyl groups, reveals techniques for synthesizing ortho-substituted products. This is significant for creating benzoic acids with specific functionalities, demonstrating the versatility of these compounds in chemical synthesis (Bennetau et al., 1995).

3. Synthesis in Pharmaceutical Applications

The synthesis of specific pharmaceutical compounds, such as Androgen Receptor Antagonists MDV3100, utilizes derivatives of 2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid. This highlights its role in the development of novel medical treatments (Li Zhi-yu, 2012).

4. Electrochemical Oxidation Studies

The electrochemical oxidation behavior of a series of substituted benzoic acids, including those with fluoro and trifluoromethyl groups, has been studied. This research provides insights into the stability and reactive properties of these compounds under electrochemical conditions (Rudenko et al., 1983).

5. Functionalization of Aromatic Compounds

Studies on the regioselective metalation and subsequent carboxylation of bis(trifluoromethyl)benzene demonstrate the potential for functionalizing aromatic compounds, including the synthesis of various benzoic acid derivatives (Dmowski & Piasecka-Maciejewska, 1998).

Orientations Futures

Research on the compound’s applications, reactivity, and potential therapeutic uses should continue. Investigating its role in drug development, catalysis, and material science could yield valuable insights. Additionally, exploring greener synthetic methods and scalability is essential for sustainable production .

Propriétés

IUPAC Name |

2-fluoro-5-methyl-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-4-2-5(8(14)15)7(10)6(3-4)9(11,12)13/h2-3H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIOQLSHHHOUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methyl-3-(trifluoromethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

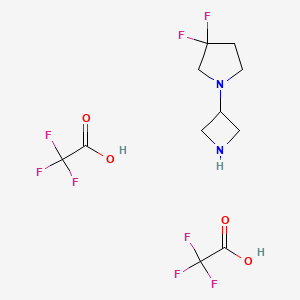

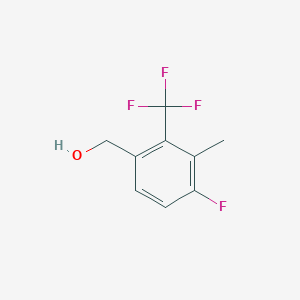

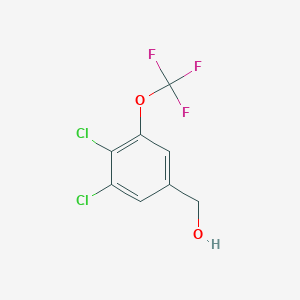

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)

![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)